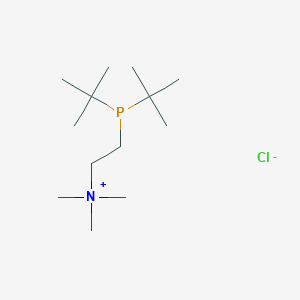
カンナビジオール
概要
説明
カンナビノジオールは、植物Cannabis sativaに見られるカンナビノイド化合物です。 これはカンナビジオールの完全な芳香族誘導体であり、カンナビノールの光化学変換生成物として存在することがあります 。カンナビノジオールは、Cannabis植物に低濃度で存在し、その潜在的な治療特性のために科学的研究の対象となっています。
科学的研究の応用
Cannabinodiol has been studied for its potential therapeutic applications in various fields:
将来の方向性
The potential application of Cannabinodiol for the treatment of chronic diseases such as Parkinson’s disease, epilepsy, cancer, pain management, and brain injury has given momentum to further understand the pathways producing the different cannabinoids and their pharmacological properties . More clinical trials with a greater number of participants and longer chronic CBD administration are still lacking .
作用機序
カンナビノジオールは、カンナビノイド受容体、酵素、内因性リガンドを含む内因性カンナビノイド系との相互作用を通じてその効果を発揮します。 カンナビノジオールは、痛み感覚、気分調節、免疫機能などのさまざまな生理学的プロセスに関与するカンナビノイド受容体1と2の活性を調節すると考えられています 。 カンナビノジオールは、炎症や酸化ストレスに関連するものを含む他のシグナル伝達経路にも影響を与える可能性があります .
類似の化合物との比較
カンナビノジオールは、カンナビジオール、カンナビノール、テトラヒドロカンナビノールなどの他のカンナビノイドに似ています。 これら化合物から区別する独自の特徴があります。
カンナビジオール: カンナビジオールとは異なり、カンナビノジオールは完全な芳香族であり、異なる薬理学的効果があります.
カンナビノール: カンナビノジオールは、カンナビノールの光化学変換生成物であり、異なる化学的および生物学的特性を持っています.
テトラヒドロカンナビノール: カンナビノジオールは、テトラヒドロカンナビノールに関連する精神活性効果がありません.
類似の化合物には以下が含まれます。
- カンナビジオール
- カンナビノール
- テトラヒドロカンナビノール
- カンナビゲロール
- カンナビクロメン
生化学分析
Biochemical Properties
Cannabinodiol, like other cannabinoids, interacts with the endocannabinoid system (ECS) in the body . This system includes cannabinoid receptors, endocannabinoids, and enzymes responsible for the synthesis and degradation of endocannabinoids . Cannabinodiol’s role in biochemical reactions involves its interaction with these components of the ECS .
Cellular Effects
Cannabinodiol has a wide range of effects on various types of cells and cellular processes. It influences cell function by affecting inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability . These effects modify many physiological and pathophysiological processes .
Molecular Mechanism
The molecular mechanism of action of Cannabinodiol is complex. It does not seem to interact with specific cannabinoid receptors, but it has been reported that it interacts with around 56 molecular targets, including ionotropic receptors, nuclear receptors, metabotropic receptors, and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, Cannabinodiol has shown to modulate activation in the striatum, medial temporal cortex, and midbrain in clinical high-risk patients . The level of activation following administration of Cannabinodiol was intermediate between that in healthy controls and in clinical high-risk patients receiving placebo .
Dosage Effects in Animal Models
In animal models, Cannabinodiol has shown dose-dependent protection in acute seizure models . Cannabinodiol (up to 300 mg/kg) was not protective in the lamotrigine-resistant amygdala kindled rat .
Metabolic Pathways
Cannabinodiol is involved in the metabolic pathways of the endocannabinoid system . The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .
Transport and Distribution
Cannabinodiol rapidly distributes into well-vascularized organs such as the lung, heart, brain, and liver . Distribution may be affected by body size and composition, and disease states influencing the permeability of blood–tissue barriers .
Subcellular Localization
The subcellular localization of Cannabinodiol is primarily at the presynaptic level on axon terminals of interneurons . Reduction of GABA release from these terminals is the likely mechanism by which both endogenous and exogenous CB1 ligands interfere with hippocampal network oscillations and associated cognitive functions .
準備方法
合成経路と反応条件
カンナビノジオールは、カンナビノールの光化学変換によって合成することができます。 このプロセスは、カンナビノールを光に暴露することを含み、カンナビノールをカンナビノジオールに変換する化学反応が起こります 。光の波長や暴露時間などの特定の反応条件は、カンナビノジオールの収率を最適化するための重要な要素です。
工業生産方法
カンナビノジオールの工業生産は、カンナビジオールやテトラヒドロカンナビノールなどの他のカンナビノイドほど確立されていません。 他のカンナビノイドに使用される抽出および精製プロセスは、カンナビノジオールにも適応することができます。 これらのプロセスは通常、溶媒を使用してCannabis植物からカンナビノイドを抽出し、その後、高速液体クロマトグラフィーなどの技術を使用して精製することを含みます .
化学反応の分析
反応の種類
カンナビノジオールは、以下を含むさまざまな化学反応を起こします。
酸化: カンナビノジオールは酸化されてさまざまな酸化生成物を形成することができます。
還元: 還元反応はカンナビノジオールを他のカンナビノイドに変換することができます。
置換: 置換反応は、カンナビノジオール分子に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。
置換: ハロゲンやアルキル化剤などのさまざまな試薬を、置換反応に使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、カンナビノジオールの酸化はキノンを生成することができ、還元は異なる薬理学的特性を持つ他のカンナビノイドを生成することができます .
科学研究の応用
カンナビノジオールは、さまざまな分野における潜在的な治療応用について研究されてきました。
類似化合物との比較
Cannabinodiol is similar to other cannabinoids such as cannabidiol, cannabinol, and tetrahydrocannabinol. it has unique properties that distinguish it from these compounds:
Cannabidiol: Unlike cannabidiol, cannabinodiol is fully aromatized and has different pharmacological effects.
Cannabinol: Cannabinodiol is a photochemical conversion product of cannabinol and has distinct chemical and biological properties.
Tetrahydrocannabinol: Cannabinodiol does not have the psychoactive effects associated with tetrahydrocannabinol.
Similar compounds include:
- Cannabidiol
- Cannabinol
- Tetrahydrocannabinol
- Cannabigerol
- Cannabichromene
These compounds share structural similarities but differ in their pharmacological profiles and potential therapeutic applications .
特性
IUPAC Name |
2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h9-13,22-23H,2,5-8H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKHUZXSTKISQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045922 | |
| Record name | Cannabinodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39624-81-2 | |
| Record name | 5′-Methyl-2′-(1-methylethenyl)-4-pentyl[1,1′-biphenyl]-2,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39624-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabinodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039624812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabinodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABINODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNY5ZTN8E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-Benzyl-6-methoxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1641172.png)
![10-Methyl-6-aza-spiro[4.5]decan-9-one](/img/structure/B1641175.png)






![5-Methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B1641225.png)
![tert-butyl 9-fluoro-3,4-dihydro-[1,4]diazepino[6,7,1-hi]indole-2(1H)-carboxylate](/img/structure/B1641227.png)


